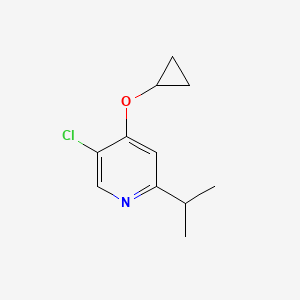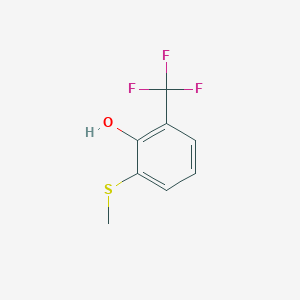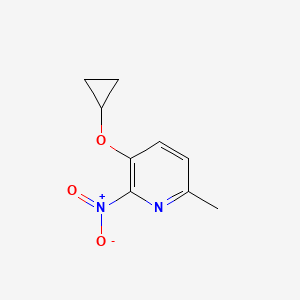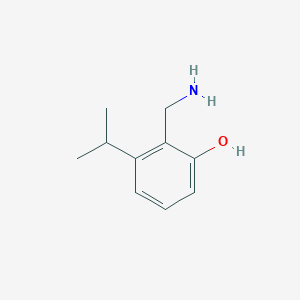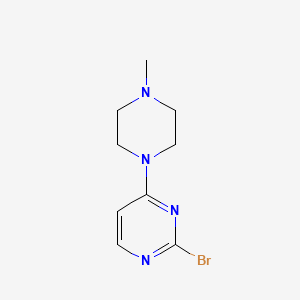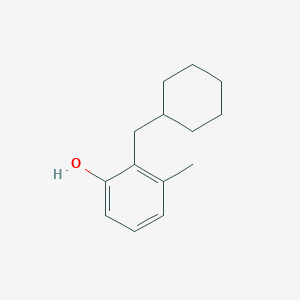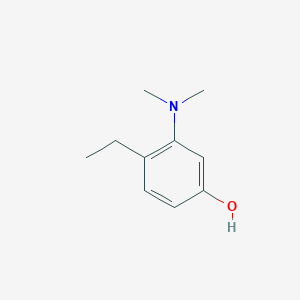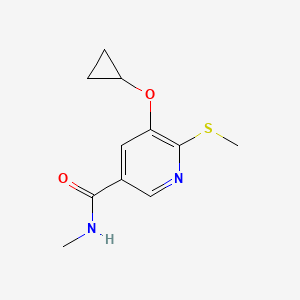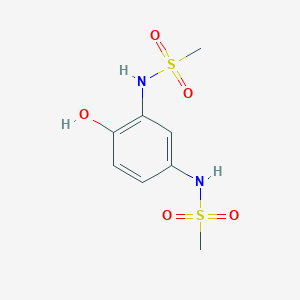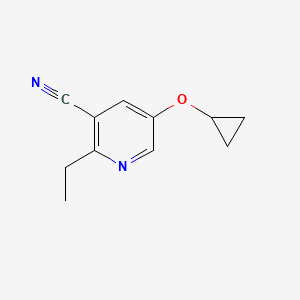
5-Cyclopropoxy-2-ethylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-2-ethylnicotinonitrile is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a nicotinonitrile core. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 5-Cyclopropoxy-2-ethylnicotinonitrile typically involves the use of specific reagents and conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The preparation of this compound may involve the use of organoboron reagents, palladium catalysts, and appropriate solvents under controlled temperature and pressure conditions.
Chemical Reactions Analysis
5-Cyclopropoxy-2-ethylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyclopropoxy group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Cyclopropoxy-2-ethylnicotinonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 5-Cyclopropoxy-2-ethylnicotinonitrile exerts its effects involves interactions with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound can interact with enzymes and receptors, influencing biochemical processes. The exact molecular targets and pathways involved are subjects of current research.
Comparison with Similar Compounds
5-Cyclopropoxy-2-ethylnicotinonitrile can be compared with other similar compounds, such as:
These compounds share structural similarities but differ in the position of the cyclopropoxy and ethyl groups
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-ethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H12N2O/c1-2-11-8(6-12)5-10(7-13-11)14-9-3-4-9/h5,7,9H,2-4H2,1H3 |
InChI Key |
AUXCXWJEUJBULT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=N1)OC2CC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14840124.png)
